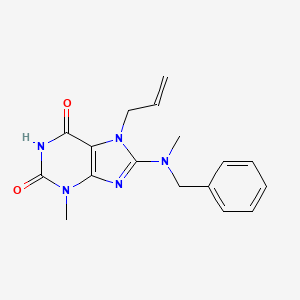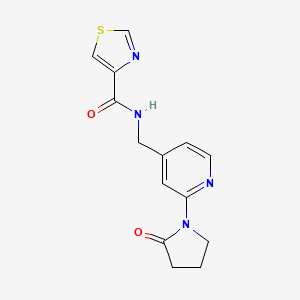
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety are known to have diverse biological activities . For example, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, also known as 4-DB, is a synthetic compound used in scientific research. It is a derivative of the benzodioxin family and has a wide range of applications in research fields such as biochemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves reactions with other organic compounds . For instance, the synthesis of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine involves a reaction with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .
Molecular Structure Analysis
The molecular structure of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can be determined using various spectroscopy techniques . For example, an AMX spin system for a 2,3-dihydro-1,4-benzodioxin-6-yl moiety was assignable with the help of three signals .
Applications De Recherche Scientifique
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3 and its metabolites, studied for their metabolism by liver microsomes and endocrine-disrupting activities, have demonstrated varied estrogenic and anti-androgenic activities. These activities are significant in understanding the environmental and biological impact of UV-filters and similar compounds (Watanabe et al., 2015).
Bioactivity and Ecological Role of Benzoxazinones
Research on benzoxazinones, a class of compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one, highlights their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These findings suggest potential applications in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).
Antimicrobial Analysis and Enzyme Assay
Novel chromen-pyrimidine coupled derivatives synthesized through an environmentally friendly process showed promising in vitro antibacterial and antifungal activity. This synthesis approach and the biological activity assessment provide a foundation for developing potential pharmaceuticals (Tiwari et al., 2018).
Synthesis and Anticancer Activity
The synthesis of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their evaluation for anti-juvenile hormone activity in silkworm larvae indicate potential applications in pest control and possibly in cancer research, given the link between hormone activity and cancer (Furuta et al., 2010).
Endothelin Receptor Antagonism
Research on WB 4101-related compounds, including benzodioxane derivatives, has explored the role of specific chemical moieties in binding affinity and selectivity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. These studies contribute to the development of therapeutics targeting cardiovascular diseases and neurological disorders (Bolognesi et al., 1999).
Synthesis and Biological Activity of Benzofuran Derivatives
New benzofuran derivatives have been synthesized and tested for their biological activities, including anti-HIV properties. These studies not only expand the chemical diversity of benzofuran compounds but also contribute to the search for new antiviral agents (Mubarak et al., 2007).
Mécanisme D'action
The mechanism of action of compounds with a 2,3-Dihydro-1,4-benzodioxin-6-yl moiety can vary widely depending on the specific compound and its biological target . For example, some compounds with this moiety have been found to have antibacterial activity, inhibiting the formation of bacterial biofilms .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-13-9-15-18(11-17(13)23-3)26-12(2)20(21(15)22)14-5-6-16-19(10-14)25-8-7-24-16/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQTADBWBBXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-methoxy-2-methylchromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)
![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)
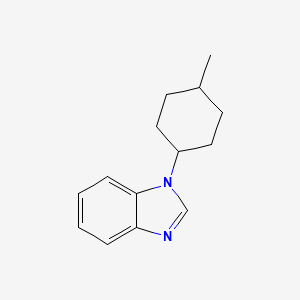
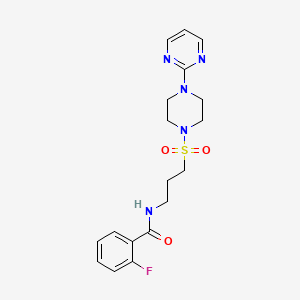
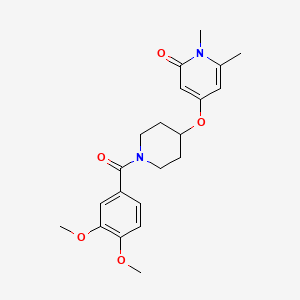
![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)
![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)

![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)
